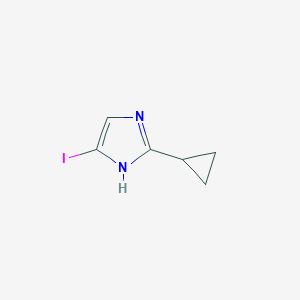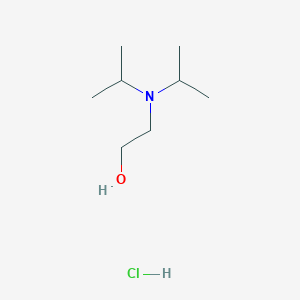
(5-Methylpyridin-3-yl)methanamine
Vue d'ensemble
Description
“(5-Methylpyridin-3-yl)methanamine” is a heterocyclic organic compound . It has a molecular formula of C7H10N2 and a molecular weight of 122.168 . The CAS number for this compound is 771574-45-9 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 3rd position with a methanamine group and at the 5th position with a methyl group .Physical And Chemical Properties Analysis
“this compound” has a density of 1.0±0.1 g/cm3 and a boiling point of 235.9±25.0 °C at 760 mmHg . The flash point is 117.1±10.2 °C . The compound has a LogP value of 0.06, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
(5-Methylpyridin-3-yl)methanamine and its derivatives have been synthesized for various biological evaluations. The compound, when synthesized as part of an azetidine derivative, showed acceptable antibacterial and antifungal activity, suggesting its potential in developing antimicrobial agents (Rao, Prasad, & Rao, 2013).
Antidepressant-like Activity
Derivatives of This compound have been designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds, notably the novel aryloxyethyl derivatives, displayed high affinity for the 5-HT1A receptor and selective serotonin receptor activities. They also exhibited robust antidepressant-like activity, suggesting their potential in treating depression (Sniecikowska et al., 2019).
Photocytotoxicity in Cancer Treatment
Iron(III) complexes of pyridoxal Schiff bases, incorporating This compound , have been studied for their cellular uptake and photocytotoxicity. These complexes displayed remarkable photocytotoxicity in various cancer cells, suggesting their potential application in targeted cancer therapy (Basu et al., 2015).
Material Synthesis
This compound has also been involved in the synthesis of materials such as 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, which has been characterized for potential applications in various fields (Shimoga, Shin, & Kim, 2018).
Polymerisation Catalysts
Derivatives of This compound have been used as catalysts in the ring-opening polymerization of lactide, indicating their utility in polymer synthesis and materials science (Kwon, Nayab, & Jeong, 2015).
Bone Formation Agonists
Compounds derived from This compound have shown promise as beta-catenin agonists, increasing bone formation rates and potentially serving as treatments for bone disorders (Pelletier et al., 2009).
Propriétés
IUPAC Name |
(5-methylpyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-2-7(3-8)5-9-4-6/h2,4-5H,3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAUZQFUIATOQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50607144 | |
| Record name | 1-(5-Methylpyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50607144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
771574-45-9 | |
| Record name | 1-(5-Methylpyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50607144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine](/img/structure/B1592076.png)




